N-(tert-butyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
Description
N-(tert-butyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a tert-butyl carboxamide group and a 1,2,4-oxadiazole ring linked to a pyrazine moiety. This structure combines pharmacophoric elements known for their roles in drug discovery: the piperidine scaffold contributes conformational rigidity, the 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, and the pyrazine group may improve solubility and target interaction .
Properties
IUPAC Name |
N-tert-butyl-3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-17(2,3)21-16(24)23-8-4-5-12(11-23)9-14-20-15(22-25-14)13-10-18-6-7-19-13/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWXBNPNXSXBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, focusing particularly on its pharmacological effects.
Synthesis
The synthesis of N-(tert-butyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide involves a multi-step process typically starting from readily available piperidine derivatives and pyrazine-based intermediates. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to N-(tert-butyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine have shown activity against various bacterial strains and fungi.
| Compound | Activity | Reference |
|---|---|---|
| N-(tert-butyl)-3-(oxadiazol) derivative | Significant against Staphylococcus aureus | |
| Pyrazine derivatives | Active against Escherichia coli |
Anti-Tubercular Activity
A study focusing on the design of novel anti-tubercular agents highlighted that compounds with similar structures demonstrated promising activity against Mycobacterium tuberculosis. The IC50 values for some derivatives ranged from 1.35 to 2.18 μM, indicating a strong potential for further development.
The biological activity of N-(tert-butyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine is believed to involve interaction with specific biological targets such as enzymes or receptors. For example, compounds with oxadiazole and piperidine structures often interact with bacterial ribosomes or inhibit key metabolic pathways in pathogens.
Case Studies
Recent studies have utilized molecular docking simulations to predict the binding affinities of this compound to various targets. These studies suggest that the compound may act as a competitive inhibitor in specific enzyme pathways critical for microbial survival.
Toxicity and Safety
Preliminary cytotoxicity assays have indicated that derivatives of this compound are generally non-toxic to human cell lines (e.g., HEK293), which is a positive indicator for their potential therapeutic use.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : Replacement of pyrazine (target compound) with fluorophenyl (C22) or pyridine () alters electronic properties and target selectivity. For example, C22’s fluorophenyl group enhances hydrophobic interactions with Mycobacterium tuberculosis InhA, contributing to its anti-TB efficacy .
- Biological Activity : The absence of a bulky tert-butyl group in C22 may improve binding pocket accommodation, whereas the tert-butyl in the target compound could enhance metabolic stability .
Pharmacokinetic and Toxicity Profiles
Table 2: ADMET Comparison of Oxadiazole-Containing Analogues
Key Observations :
- C22’s hepatotoxicity risk (observed in vitro) contrasts with the target compound’s hypothetical profile, where the tert-butyl group and pyrazine could reduce reactive metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
